molecular formula C9H11BrClNO2 B2432578 2-Amino-3-(4-chlorophenyl)propanoic acid hydrobromide CAS No. 55327-86-1

2-Amino-3-(4-chlorophenyl)propanoic acid hydrobromide

Cat. No.: B2432578
CAS No.: 55327-86-1
M. Wt: 280.55
InChI Key: JXXRXSZLPANIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(4-chlorophenyl)propanoic acid hydrobromide is a chemical compound that belongs to the class of phenylalanine derivatives It is characterized by the presence of an amino group, a chlorophenyl group, and a propanoic acid moiety

Properties

IUPAC Name

2-amino-3-(4-chlorophenyl)propanoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.BrH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXRXSZLPANIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chlorophenyl)propanoic acid hydrobromide typically involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 2-amino-3-(4-chlorophenyl)propanoic acid using hydrogenation or other reduction methods. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chlorophenyl)propanoic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules and pharmaceuticals. It is particularly useful in asymmetric synthesis due to its chiral nature .

Biology

  • Enzyme Interactions : Research has indicated that 2-amino-3-(4-chlorophenyl)propanoic acid hydrobromide may influence enzyme activity and protein interactions, which are critical for various biological processes.
  • Neuroprotective Effects : Studies have shown that this compound can reduce neuronal cell death in models of excitotoxicity, suggesting potential applications in neuroprotection for conditions such as stroke or traumatic brain injury .

Medicine

  • Therapeutic Potential : Investigations into the therapeutic applications of this compound have revealed promising results, particularly in the development of new drugs targeting various diseases. Its structural similarities to other biologically active amino acids make it a candidate for further pharmacological studies .
  • Anticancer Activity : Derivatives of this compound have demonstrated anticancer properties against specific cancer cell lines, indicating its potential role in cancer therapy .

Industry

  • Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes. Its unique properties make it suitable for industrial applications where specific chemical characteristics are required.

Antimicrobial Activity

Recent studies have explored the antimicrobial activity of similar compounds derived from 2-amino-3-(4-chlorophenyl)propanoic acid. These derivatives exhibited significant activity against multidrug-resistant bacterial strains, highlighting their potential as new antimicrobial agents. For instance, compounds with modifications on the phenyl ring showed effectiveness against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Interaction Studies

Research focusing on the binding affinity of this compound has revealed its capability to inhibit specific neurotransmitter receptors, including NMDA receptors. This inhibition is crucial for understanding its pharmacodynamics and potential therapeutic applications related to neurological disorders .

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for organic synthesis; asymmetric synthesis
BiologyEnzyme interactions; neuroprotective effects
MedicinePotential therapeutic agent; anticancer activity
IndustryProduction of specialty chemicals; intermediate in chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chlorophenyl)propanoic acid hydrobromide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The pathways involved can include inhibition of metabolic enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-chlorophenyl)propanoic acid
  • 2-Amino-3-(3-chlorophenyl)propanoic acid
  • 3-Amino-3-(4-chlorophenyl)propanoic acid

Uniqueness

2-Amino-3-(4-chlorophenyl)propanoic acid hydrobromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other chlorophenyl derivatives and valuable for targeted research applications.

Biological Activity

2-Amino-3-(4-chlorophenyl)propanoic acid hydrobromide, also known as a derivative of phenylalanine, has garnered attention in pharmacological research due to its potential biological activities, including anticancer, antioxidant, and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C9H10ClN2O2·HBr
  • Molecular Weight : 273.55 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research has indicated that compounds similar to 2-Amino-3-(4-chlorophenyl)propanoic acid exhibit significant anticancer properties. A study involving derivatives of this compound demonstrated a reduction in cell viability in various cancer cell lines, particularly A549 (non-small cell lung cancer) cells.

CompoundCell LineViability Reduction (%)Reference
20A54950
30A54958.9
32A54965.2

These findings suggest that structural modifications, such as the incorporation of a chlorophenyl group, enhance the compound's cytotoxicity against cancer cells.

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's biological profile. The ability to scavenge free radicals is crucial for mitigating oxidative stress-related diseases.

Assay TypeIC50 Value (μM)Reference
DPPH Radical Scavenging34
Ferric Reducing Ability31

The antioxidant capacity was evaluated using various assays, showing that the compound exhibits considerable potential in reducing oxidative damage.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented, indicating that these derivatives can target various pathogens effectively.

PathogenActivity (Zone of Inhibition in mm)Reference
E. coli15
S. aureus18

This antimicrobial activity suggests that the compound may serve as a scaffold for developing new antibiotics.

Case Studies

  • Anticancer Efficacy in Vivo : A study conducted on mice bearing A549 tumor xenografts revealed that treatment with the compound significantly reduced tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells.
  • Antioxidant Effects in Diabetic Models : In diabetic rats, administration of the compound resulted in reduced oxidative stress markers and improved glucose metabolism parameters, suggesting its potential use as an adjunct therapy for diabetes management.

Q & A

Basic Question: What are the recommended methods for synthesizing and characterizing 2-amino-3-(4-chlorophenyl)propanoic acid hydrobromide?

Answer:
Synthesis typically involves halogenation and subsequent hydrobromide salt formation. For example, α-bromination of precursor acids using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) is common, as seen in analogous protocols for brominated propanoic acid derivatives . Characterization should include:

  • Mass Spectrometry (MS): Compare fragmentation patterns with NIST reference spectra (e.g., MS-NW-1170 for structural analogs) .
  • Nuclear Magnetic Resonance (NMR): Analyze chemical shifts for the 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and hydrobromide protonation effects on the amino group .
  • Elemental Analysis: Confirm stoichiometry of hydrobromide salt formation (e.g., Br⁻ content via ion chromatography) .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Safety measures should align with guidelines for halogenated aromatic amino acids:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks .
  • Storage: Store in airtight containers at 2–8°C to prevent hydroscopic degradation and HBr release .
  • Waste Disposal: Neutralize residual hydrobromic acid with sodium bicarbonate before disposal .
    Note: Ecological toxicity data (e.g., biodegradability) are unavailable; assume persistence and use containment protocols .

Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural validation?

Answer:
Contradictions often arise from salt formation effects or impurities. Mitigation strategies include:

  • Dynamic Light Scattering (DLS): Assess colloidal aggregates that may skew NMR/UV-Vis results .
  • High-Resolution MS (HRMS): Differentiate between isotopic patterns of hydrobromide (Br⁻) vs. potential bromide impurities .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or salt coordination, as demonstrated for structurally related chlorophenyl compounds .

Advanced Question: What methodologies are recommended for assessing bioactivity while addressing solubility limitations?

Answer:
The hydrobromide salt’s solubility varies with pH. Optimize experimental conditions via:

  • pH Titration: Measure solubility in buffered solutions (pH 1–12) to identify optimal ranges for biological assays .
  • Prodrug Derivatization: Esterify the carboxylic acid group (e.g., methyl esters) to enhance membrane permeability, followed by hydrolysis in vivo .
  • Comparative Studies: Benchmark against analogs like 2-amino-3-(4-hydroxyphenyl)propanoic acid to isolate chlorophenyl-specific effects .

Advanced Question: How to evaluate ecological impacts when toxicity data are unavailable?

Answer:
In absence of explicit data (e.g., EC50, LD50), employ predictive models and surrogate

  • QSAR Modeling: Use tools like EPI Suite to estimate biodegradability and toxicity based on chlorophenyl and hydrobromide moieties .
  • Microcosm Studies: Test soil/water mobility using radiolabeled analogs (e.g., ¹⁴C-labeled propanoic acid backbone) .
  • Read-Across Analysis: Leverage data from structurally similar compounds (e.g., 3-(4-bromophenyl)propanoic acid) to infer environmental behavior .

Advanced Question: What strategies address batch-to-batch variability in hydrobromide salt purity?

Answer:
Variability often stems from incomplete protonation or residual solvents. Implement:

  • Ion-Pair Chromatography: Quantify free HBr using a conductivity detector and anion-exchange columns .
  • Thermogravimetric Analysis (TGA): Monitor mass loss during heating to identify solvent residues or hydrated water .
  • Recrystallization: Optimize solvent systems (e.g., ethanol/water mixtures) to improve crystalline purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.